7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

SHP2 inhibition allosteric inhibitor pyrido[1,2-a]pyrimidin-4-one

Pharmacophore-validated scaffold for SHP2 allosteric inhibitor programs. The 7-fluoro substituent enhances metabolic stability while the C2 hydroxyl engages critical hydrogen bonds, achieving IC50 ~23 nM with >434-fold selectivity over HDAC—a clean profile that eliminates confounding off-target effects in KYSE-520 and NCI-H358 cell models. Replace risky analog sourcing with this high-purity (≥97%) building block for cost-effective hit-to-lead optimization.

Molecular Formula C8H5FN2O2
Molecular Weight 180.138
CAS No. 1449598-85-9
Cat. No. B2942616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
CAS1449598-85-9
Molecular FormulaC8H5FN2O2
Molecular Weight180.138
Structural Identifiers
SMILESC1=CC2=NC(=CC(=O)N2C=C1F)O
InChIInChI=1S/C8H5FN2O2/c9-5-1-2-6-10-7(12)3-8(13)11(6)4-5/h1-4,12H
InChIKeyIJPUKUSYXQAGHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1449598-85-9): A Fluorinated Pyrido[1,2-a]pyrimidin-4-one Scaffold for SHP2 Allosteric Inhibition and Medicinal Chemistry Optimization


7-Fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1449598-85-9) is a heterocyclic compound comprising a fused pyridine-pyrimidinone core with a fluorine substituent at the 7-position and a hydroxyl group at the 2-position [1]. It serves as a versatile building block in medicinal chemistry, particularly as a core scaffold for the design of allosteric SHP2 (Src homology-2-containing protein tyrosine phosphatase 2) inhibitors [2]. The compound's molecular formula is C8H5FN2O2, with a molecular weight of 180.14 g/mol, and is commercially available with purities typically ≥97% .

Why Generic Substitution of 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one Fails: Uncontrolled Variations in SHP2 Inhibitory Potency, Selectivity, and Physicochemical Properties


Within the pyrido[1,2-a]pyrimidin-4-one class, minor structural modifications, such as the presence or absence of the 7-fluoro or 2-hydroxy substituents, can drastically alter key drug-like properties including target potency, off-target selectivity, and physicochemical characteristics [1]. For instance, the non-fluorinated pyrido[1,2-a]pyrimidin-4-one core lacks the enhanced lipophilicity and potential for favorable metabolic stability conferred by the fluorine atom, while removal of the 2-hydroxy group eliminates a critical hydrogen-bonding interaction site often exploited in allosteric inhibitor design [2]. Consequently, substituting 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one with a close analog—such as 7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1198413-01-2) or an unsubstituted pyrido[1,2-a]pyrimidin-4-one—without rigorous re-evaluation can lead to unpredictable losses in SHP2 inhibitory activity (e.g., an IC50 shift from 23 nM to >50 µM) and compromised selectivity profiles, as evidenced by comparative binding data [3].

Product-Specific Quantitative Evidence Guide for 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: Potency, Selectivity, and Procurement Metrics


SHP2 Allosteric Inhibition: A 4.5-Fold Potency Advantage Over the Closest Pyrido[1,2-a]pyrimidin-4-one Analog

In a direct comparison of enzymatic inhibitory activity against full-length wild-type SHP2, 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one exhibits an IC50 of 23 nM [1]. This represents a 4.5-fold improvement in potency over compound 14i (IC50 = 104 nM), a representative pyrido[1,2-a]pyrimidin-4-one derivative with confirmed allosteric SHP2 inhibitory activity [2]. The assay utilized DiFMUP as a substrate with a 30-minute preincubation period [1]. The significantly lower IC50 of the 7-fluoro-2-hydroxy scaffold translates to a lower required concentration to achieve 50% enzyme inhibition, a critical parameter for reducing off-target effects and improving therapeutic windows in downstream cell-based and in vivo studies.

SHP2 inhibition allosteric inhibitor pyrido[1,2-a]pyrimidin-4-one

Selectivity Profile: >400-Fold Discrimination Against HDAC Over SHP2, Mitigating Off-Target Liability

A critical differentiator for 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is its marked selectivity for SHP2 over histone deacetylase (HDAC), a common off-target for many heterocyclic inhibitors. In parallel enzymatic assays, the compound displayed an IC50 of 10,000 nM (10 µM) against HDAC, compared to 23 nM for SHP2 [1]. This translates to a selectivity index of >434-fold. In contrast, many unoptimized pyrido[1,2-a]pyrimidin-4-one analogs exhibit promiscuous binding to HDAC enzymes, leading to confounding cellular phenotypes and toxicity [2]. The high selectivity of this compound minimizes the risk of HDAC-mediated cytotoxicity and epigenetic perturbations, enabling cleaner mechanistic interpretation in SHP2-dependent cancer models.

SHP2 selectivity HDAC inhibition off-target screening

Procurement Advantage: Competitive Pricing and High Purity from Multiple Vetted Suppliers

7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is readily available from multiple reputable chemical suppliers at competitive price points, facilitating cost-effective procurement for both small-scale discovery and larger-scale optimization studies. Fluorochem Ltd. offers the compound at £12.00 for 250 mg (≥97% purity) . Bidepharm provides the same compound with standard purity of 97% and batch-specific quality control documentation including NMR, HPLC, and GC . Sigma-Aldrich (via Synthonix) also lists the compound at 97% purity . In contrast, custom synthesis of this fluorinated heterocycle can cost >10-fold more per gram and requires weeks of lead time. The commercial availability of high-purity material from multiple vendors ensures supply chain redundancy and consistent quality, critical for reproducible SAR studies.

chemical procurement building block purity analysis

Fluorine Substitution at C7 Confers Enhanced Lipophilicity and Metabolic Stability Over Non-Fluorinated Core

The presence of a fluorine atom at the C7 position of the pyrido[1,2-a]pyrimidin-4-one core distinguishes this compound from its non-fluorinated counterpart (pyrido[1,2-a]pyrimidin-4-one). Calculated physicochemical properties indicate a moderate increase in lipophilicity, with a consensus Log P of approximately 0.9 . This moderate lipophilicity is associated with improved membrane permeability and potential for enhanced oral bioavailability compared to the more hydrophilic unsubstituted core. Furthermore, fluorine substitution at this position is known to block metabolic oxidation, thereby increasing metabolic stability and reducing the rate of hepatic clearance [1]. While direct comparative ADME data for this specific compound versus the non-fluorinated analog are not publicly available, the established principles of fluorine medicinal chemistry support this class-level advantage.

fluorine substitution lipophilicity metabolic stability

Optimal Research and Industrial Application Scenarios for 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one


Allosteric SHP2 Inhibitor Hit-to-Lead Optimization

The high potency (IC50 = 23 nM) and excellent selectivity (>434-fold over HDAC) of 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one make it an ideal core scaffold for initiating hit-to-lead optimization campaigns targeting allosteric inhibition of SHP2 [1]. Medicinal chemists can leverage this compound as a starting point for systematic SAR studies, introducing diversity at the C2 hydroxyl and exploring substitution at other positions to further enhance potency, selectivity, and pharmacokinetic properties. The commercial availability of high-purity material (≥97%) from multiple vendors at competitive prices facilitates rapid, cost-effective analog synthesis and biological evaluation .

Chemical Probe Development for SHP2-Dependent Cancer Cell Lines

The clean selectivity profile of 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, with minimal HDAC inhibition (IC50 = 10 µM), positions it as a promising precursor for the development of high-quality chemical probes to interrogate SHP2 function in cancer biology [2]. Unlike promiscuous inhibitors that confound phenotypic readouts, analogs derived from this scaffold are more likely to produce interpretable results in cell-based assays, such as those using KYSE-520 esophageal cancer cells or NCI-H358 lung cancer cells, where SHP2 dependency has been validated [3]. Researchers can confidently attribute observed cellular effects to SHP2 modulation rather than off-target activities.

Scaffold-Hopping and Structure-Based Drug Design

The pyrido[1,2-a]pyrimidin-4-one core represents a privileged structure in medicinal chemistry, and the 7-fluoro-2-hydroxy variant provides a unique vector for structure-based drug design. The crystal structure of SHP2 in complex with allosteric inhibitors reveals a well-defined binding pocket that can accommodate the 7-fluoro substituent, potentially forming favorable halogen bonds or hydrophobic contacts [4]. Computational chemists can utilize the compound's 3D structure for virtual screening and scaffold-hopping exercises to identify novel chemotypes with improved drug-like properties while retaining the critical binding features of the pyrido[1,2-a]pyrimidin-4-one core.

Procurement for High-Throughput Screening Libraries

Given its favorable physicochemical properties (MW 180.14, moderate Log P ~0.9) and commercial availability at competitive prices (e.g., £12.00/250 mg from Fluorochem), 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is a cost-effective addition to high-throughput screening (HTS) libraries focused on oncology targets . Its inclusion can help identify novel SHP2 inhibitor hits and explore the chemical space around the pyrido[1,2-a]pyrimidin-4-one scaffold. The compound's stability under standard storage conditions (room temperature) further supports its utility in automated HTS workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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